![molecular formula C22H18FN5O2 B2781361 5-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)-2-piperazin-1-ylnicotinamide CAS No. 1207013-47-5](/img/structure/B2781361.png)
5-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)-2-piperazin-1-ylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)-2-piperazin-1-ylnicotinamide” is a chemical substance that is used in scientific research1. It is a versatile material with a unique structure that allows for various applications2.
Synthesis Analysis
While there is no specific information available on the synthesis of this exact compound, it is known that similar compounds are synthesized using various methods. For example, the protodeboronation of pinacol boronic esters is a method used in the synthesis of related compounds3.Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, there is no specific information available on the molecular structure of this compound from the search results.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is known that similar compounds participate in various chemical reactions, which are important for their applications in scientific research2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, solubility, melting point, boiling point, and other characteristics. Unfortunately, there is no specific information available on the physical and chemical properties of this compound from the search results.Scientific Research Applications
Serotonin Receptor Antagonists
Piperazine derivatives have been extensively studied for their roles as serotonin (5-HT) receptor antagonists. For instance, compounds like SB-357134 and SB-399885 are noted for their high affinity and selectivity towards 5-HT6 receptors, with implications for enhancing cognitive functions and potential therapeutic utility in cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006) (Stean et al., 2002). These studies underscore the potential of piperazine derivatives in exploring neurological pathways and disorders.
Antimicrobial Activities
Piperazine derivatives also exhibit antimicrobial properties, as demonstrated by Bektaş et al. (2010), who synthesized new 1,2,4-triazole derivatives with observed good to moderate antimicrobial activities (Bektaş et al., 2010). This suggests the potential of using similar compounds in developing new antimicrobial agents.
Cancer Research
In cancer research, compounds like RM-581 have shown potent cytotoxic activity in breast cancer MCF-7 cell culture and effectively blocked tumor growth in mouse xenograft models (Perreault et al., 2017). This indicates the potential application of similar compounds in cancer treatment research, particularly in understanding and developing new therapeutic agents.
Neuropharmacology
Research on compounds like PRX-00023, a selective amidosulfonamide 5-HT1A agonist, has advanced to Phase III clinical trials for the treatment of anxiety and depression, showcasing the critical role of piperazine derivatives in neuropharmacological research and potential therapeutic applications (Becker et al., 2006).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, there is no specific information available on the safety and hazards of this compound from the search results.
Future Directions
The future directions of a compound refer to its potential applications and areas of research. Unfortunately, there is no specific information available on the future directions of this compound from the search results.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature or consult with a chemical expert.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-19-5-3-2-4-16(19)14-25-22(29)20-21(15-10-12-24-13-11-15)28(27-26-20)18-8-6-17(23)7-9-18/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTRWZNYSVCQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

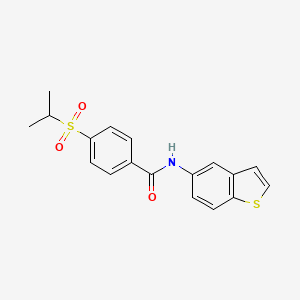
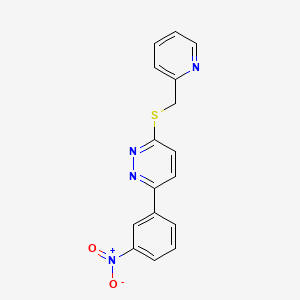
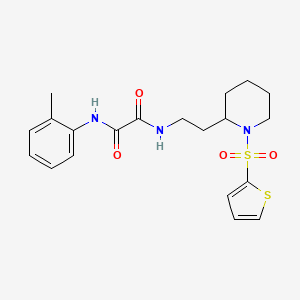
![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid](/img/structure/B2781286.png)
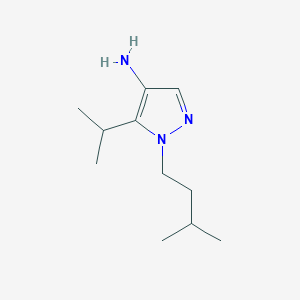
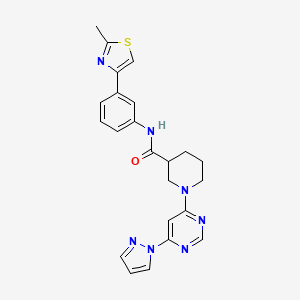
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2781292.png)
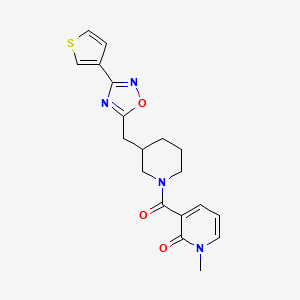
![(2-Bromophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2781295.png)
![N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2781296.png)
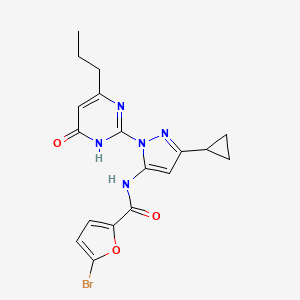
![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)
![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)
![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)